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Compound of Interest

Compound Name: 2-Propionamidobenzoic acid

Cat. No.: B090662 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic

Comparison and Analysis

This guide provides a comprehensive spectroscopic analysis of 2-propionamidobenzoic acid,

a significant molecule in pharmaceutical research, and its primary precursors, anthranilic acid

and propionic anhydride. Through a detailed comparison of their nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, this document serves as a valuable

resource for the identification, characterization, and quality control of these compounds in a

laboratory setting.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 2-propionamidobenzoic
acid and its precursors. This data is essential for distinguishing between the starting materials

and the final product, ensuring the successful synthesis and purity of 2-propionamidobenzoic
acid.

Table 1: ¹H NMR Spectral Data (ppm)
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Compound
Aromatic
Protons

Amide/Acid
Protons

Aliphatic
Protons

Solvent

Anthranilic Acid 6.6-8.0 (m)

5.5-7.0 (br s,

NH₂), 10.0-12.0

(br s, COOH)

- DMSO-d₆

Propionic

Anhydride
- - ~2.5 (q), ~1.1 (t) CDCl₃

2-

Propionamidobe

nzoic Acid

7.1-8.5 (m)
~11.5 (s, NH),

~13.0 (s, COOH)
~2.4 (q), ~1.2 (t) DMSO-d₆

Table 2: ¹³C NMR Spectral Data (ppm)

Compound
Aromatic
Carbons

Carbonyl
Carbon(s)

Aliphatic
Carbons

Solvent

Anthranilic Acid 110-150 ~170 - DMSO-d₆

Propionic

Anhydride
- ~172 ~28, ~8 CDCl₃

2-

Propionamidobe

nzoic Acid

115-140 ~169, ~173 ~30, ~10 DMSO-d₆

Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound
O-H Stretch
(Carboxylic Acid)

N-H Stretch
(Amine/Amide)

C=O Stretch
(Carbonyl)

Anthranilic Acid 2500-3300 (broad)
3300-3500 (two

bands)
~1680

Propionic Anhydride - -
~1815, ~1750 (two

bands)

2-

Propionamidobenzoic

Acid

2500-3300 (broad) ~3300 ~1700, ~1660

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

Anthranilic Acid 137 119, 92

Propionic Anhydride 130 73, 57, 29

2-Propionamidobenzoic Acid 193 175, 137, 120, 92

Experimental Protocols
Detailed methodologies for the synthesis of 2-propionamidobenzoic acid and the acquisition

of the presented spectroscopic data are crucial for reproducibility and further research.

Synthesis of 2-Propionamidobenzoic Acid
This procedure outlines the N-acylation of anthranilic acid using propionic anhydride.

Materials:

Anthranilic acid

Propionic anhydride

Pyridine (optional, as a catalyst and acid scavenger)
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Hydrochloric acid (HCl), 1M

Deionized water

Ethyl acetate

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Separatory funnel

Rotary evaporator

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

In a round-bottom flask, dissolve anthranilic acid in a suitable solvent such as ethyl acetate.

Add a stoichiometric equivalent of propionic anhydride to the solution. A slight excess of the

anhydride can be used to ensure complete reaction.

Optionally, a catalytic amount of pyridine can be added to the reaction mixture.

Stir the mixture at room temperature or gently heat under reflux for 1-2 hours. The progress

of the reaction can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Wash the organic layer sequentially with 1M HCl and deionized water in a separatory funnel

to remove unreacted starting materials and byproducts.

Dry the organic layer over anhydrous sodium sulfate.
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Filter the solution to remove the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-
propionamidobenzoic acid.

The product can be further purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Spectroscopic Analysis Protocols
The following are generalized procedures for obtaining the spectroscopic data presented in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Acquisition: For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2

second relaxation delay, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is

used with a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of

scans to obtain a good signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin disk.
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Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FT-IR)

spectrometer.

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Mass Spectrometry (MS):

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. For these compounds, Electron Ionization (EI) or Electrospray Ionization

(ESI) are common techniques.

Instrumentation: Analyze the sample using a mass spectrometer, such as a quadrupole or

time-of-flight (TOF) analyzer.

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Visualizing the Synthesis and Analysis Workflow
To provide a clear overview of the processes involved, the following diagrams, generated using

the DOT language, illustrate the synthesis pathway and the analytical workflow.
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To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2-
Propionamidobenzoic Acid and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b090662#spectroscopic-analysis-of-2-
propionamidobenzoic-acid-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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